

physical and chemical properties of sodium trimethoxyborohydride

Author: BenchChem Technical Support Team. **Date:** December 2025

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Sodium Trimethoxyborohydride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium trimethoxyborohydride, with the chemical formula $\text{NaBH}(\text{OCH}_3)_3$, is a versatile and selective reducing agent in organic synthesis. As a member of the alkoxyborohydride family, it offers a milder alternative to more powerful hydrides like sodium borohydride and lithium aluminum hydride. Its utility is particularly pronounced in the reduction of aldehydes and ketones, the conversion of esters to alcohols, and reductive amination reactions. This guide provides an in-depth overview of the physical and chemical properties of **sodium trimethoxyborohydride**, complete with experimental protocols and safety information, to support its effective and safe use in research and development.

Physical Properties

Sodium trimethoxyborohydride is a white, powdered solid.^[1] While it is stable under anhydrous conditions, it is sensitive to moisture.^[2] A summary of its key physical properties is presented in the table below.

Property	Value	Reference
Chemical Formula	<chem>C3H10BNaO3</chem>	[3][4]
Molecular Weight	127.91 g/mol	[3][5]
Appearance	White powder	[1]
Melting Point	230 °C (with decomposition)	[1]
Boiling Point	Decomposes before boiling	N/A
Density	Data not available	[3]
Specific Gravity (Powder)	300-400 g/L	[1]

Solubility:

Quantitative solubility data for **sodium trimethoxyborohydride** in common organic solvents is not readily available in the literature. However, qualitative information suggests it is soluble in solvents like tetrahydrofuran (THF).^{[1][2]} For the related compound, sodium borohydride, the solubility in various solvents is well-documented and may provide some indication of suitable solvent systems. For instance, sodium borohydride is slightly soluble in THF (0.1 g/100 g at 20°C) and practically insoluble in diethyl ether and dioxane.^[6]

Chemical Properties and Reactivity

Sodium trimethoxyborohydride is a valuable reducing agent due to the moderation of the borohydride's reactivity by the electron-withdrawing methoxy groups. This structural feature allows for greater selectivity in chemical transformations.

Reactivity with Water: **Sodium trimethoxyborohydride** reacts with water, and is moisture-sensitive.^[2] This reaction can be vigorous and releases flammable hydrogen gas. Therefore, it must be handled under anhydrous conditions.

Reducing Properties: It is an effective reagent for the reduction of a variety of functional groups:

- **Aldehydes and Ketones:** Readily reduces aldehydes and ketones to their corresponding primary and secondary alcohols.^[1]

- Esters: Capable of reducing esters to alcohols.[1][7] This reaction is a key application of this reagent.
- Acid Chlorides: Can reduce acid chlorides to either aldehydes or alcohols.[1]
- Nitroolefins: Selectively reduces conjugated nitroolefins to nitroalkanes.[1]

Spectral Data

Detailed spectral data for **sodium trimethoxyborohydride** is not extensively published. However, based on the general characteristics of borohydride compounds, the following spectral features can be anticipated:

- ^{11}B NMR: The ^{11}B NMR spectrum is expected to show a signal characteristic of a tetracoordinate boron atom. For substituted borohydrides of the type $\text{R}_{4-n}\text{BH}_n$, the chemical shifts are generally found in the upfield region, and the multiplicity of the proton-coupled spectrum can be used to determine the number of attached hydrogen atoms.[8] The tetracoordinate organylalkoxyborates typically resonate between +12 and -8 ppm.[9]
- ^1H NMR: The ^1H NMR spectrum would likely show a singlet for the methoxy protons and a signal for the hydride proton, which may be broadened due to coupling with the boron nucleus.
- ^{13}C NMR: The ^{13}C NMR spectrum is expected to display a single resonance for the methoxy carbons.
- FTIR: The infrared spectrum will be characterized by strong C-H stretching vibrations from the methoxy groups, as well as B-H and B-O stretching frequencies. The B-H stretching in borohydrides typically appears in the region of $2200\text{-}2500\text{ cm}^{-1}$.[10]

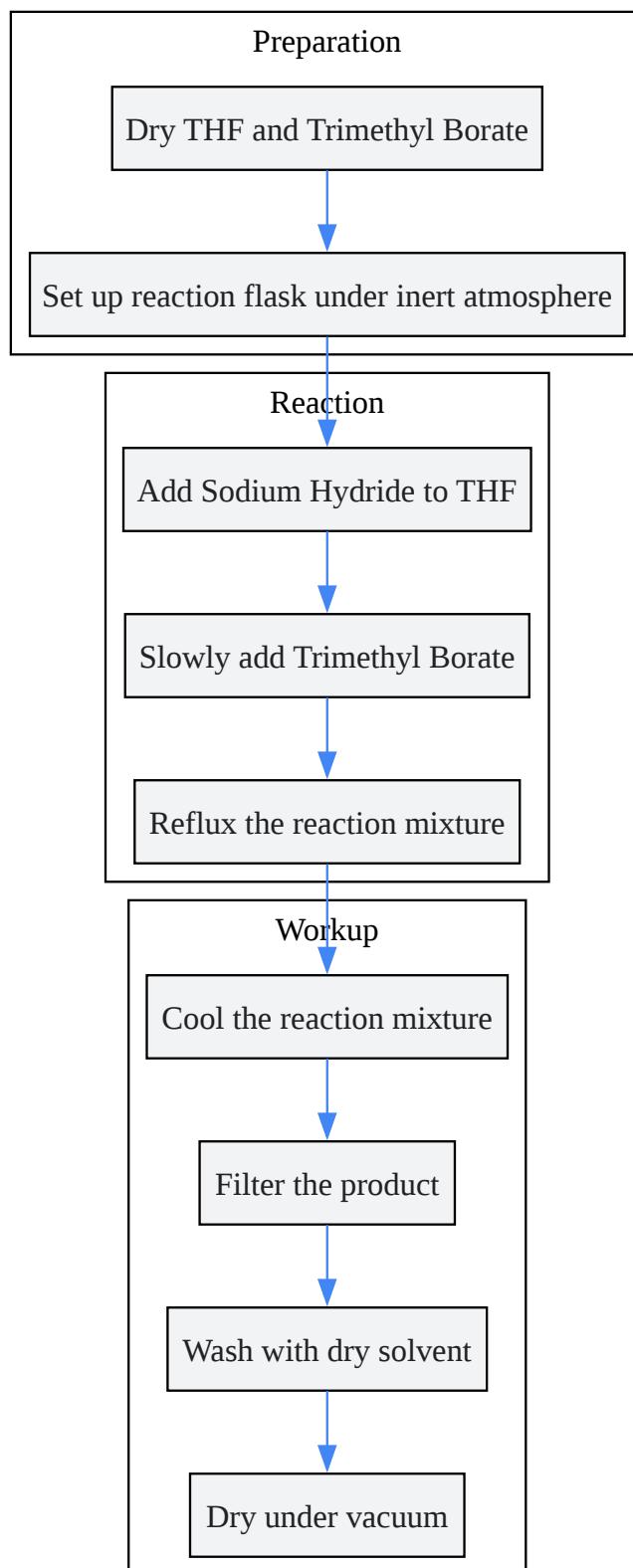
Experimental Protocols

Detailed experimental procedures are crucial for the successful application of **sodium trimethoxyborohydride**. The following sections provide methodologies for its synthesis and use in common reactions.

Synthesis of Sodium Trimethoxyborohydride

The synthesis of **sodium trimethoxyborohydride** is typically achieved through the reaction of sodium hydride with trimethyl borate.[11][12]

Experimental Workflow: Synthesis of **Sodium Trimethoxyborohydride**



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Caption: Workflow for the synthesis of **sodium trimethoxyborohydride**.

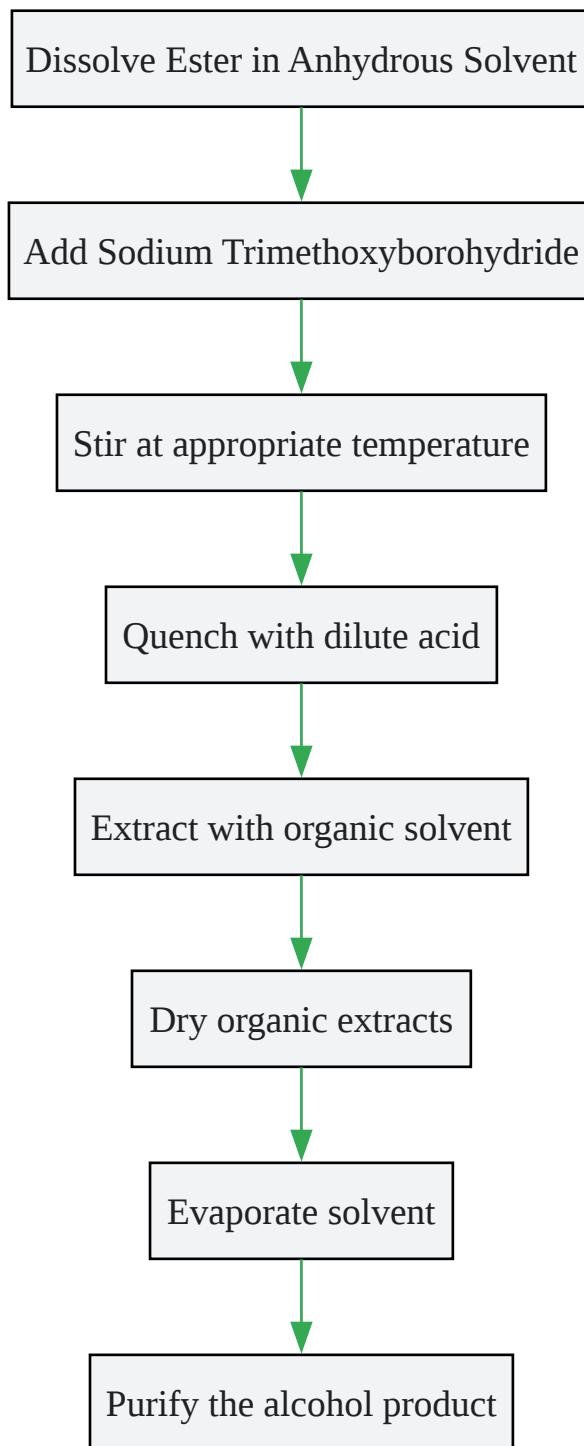
Detailed Protocol:

- Preparation: All glassware should be oven-dried and assembled hot under a stream of dry nitrogen or argon. Tetrahydrofuran (THF) and trimethyl borate should be freshly distilled from appropriate drying agents (e.g., sodium/benzophenone for THF, sodium for trimethyl borate).
[\[1\]](#)
- Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, place a suspension of sodium hydride (1.0 equivalent) in anhydrous THF.
- Addition of Reagent: Slowly add a solution of trimethyl borate (1.0 equivalent) in anhydrous THF to the stirred suspension of sodium hydride via the dropping funnel.
- Reaction: After the addition is complete, heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by the cessation of hydrogen evolution.
- Isolation: After the reaction is complete, cool the mixture to room temperature. The solid product can be isolated by filtration under an inert atmosphere, washed with anhydrous THF, and dried under vacuum.

Reduction of an Aromatic Ester

Sodium trimethoxyborohydride is an effective reagent for the reduction of esters to their corresponding alcohols.[\[7\]](#)

Experimental Workflow: Ester Reduction



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Caption: General workflow for the reduction of an ester.

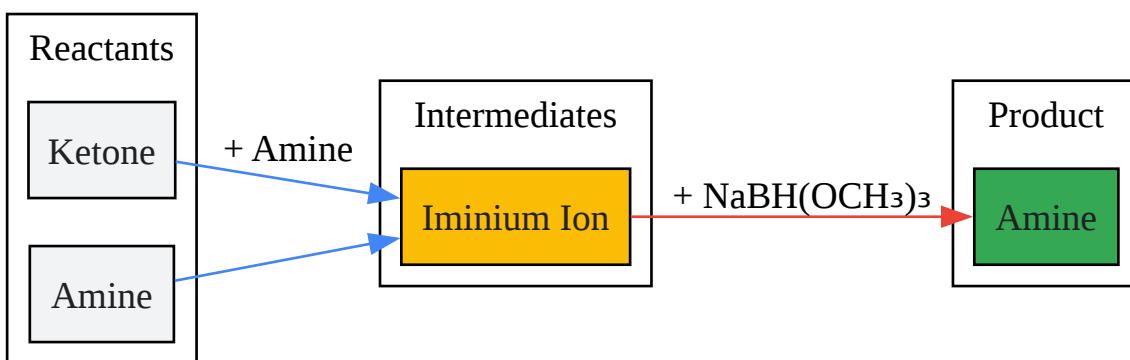
Detailed Protocol:

- Reaction Setup: In a dry, inert atmosphere flask, dissolve the aromatic ester (1.0 equivalent) in an anhydrous solvent such as THF or dimethoxyethane (DME).
- Addition of Reducing Agent: Add **sodium trimethoxyborohydride** (typically 2-4 equivalents) portion-wise to the stirred solution.
- Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).
- Workup: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of dilute aqueous acid (e.g., 1 M HCl).
- Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
- Isolation: Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to afford the crude alcohol.
- Purification: Purify the crude product by a suitable method such as column chromatography or distillation.

Reductive Amination of a Ketone

Sodium trimethoxyborohydride can be used for the reductive amination of ketones, although sodium triacetoxyborohydride is more commonly employed for this transformation due to its milder nature and compatibility with mildly acidic conditions.[13][14]

Logical Relationship: Reductive Amination



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Caption: Logical steps in a reductive amination reaction.

Detailed Protocol:

- Reaction Setup: In a dry, inert atmosphere flask, dissolve the ketone (1.0 equivalent) and the amine (1.0-1.2 equivalents) in a suitable anhydrous solvent (e.g., THF or 1,2-dichloroethane).
- Formation of Iminium Ion: Stir the mixture at room temperature for a period to allow for the formation of the iminium ion intermediate. The addition of a mild acid catalyst, such as acetic acid, may be beneficial.
- Reduction: Add **sodium trimethoxyborohydride** (1.5-2.0 equivalents) portion-wise to the reaction mixture.
- Reaction: Continue stirring at room temperature until the reduction is complete, as monitored by TLC or GC-MS.
- Workup and Isolation: Perform an aqueous workup as described for the ester reduction, followed by extraction, drying, and purification of the resulting amine product.

Safety and Handling

Sodium trimethoxyborohydride is a flammable solid and is water-reactive.^[2] It should be handled with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, in a well-ventilated fume hood. It is crucial to avoid contact with water and moisture,

as this will lead to the release of flammable hydrogen gas. Store the reagent in a tightly sealed container under an inert atmosphere in a cool, dry place away from sources of ignition.[2]

In case of fire: Use a dry chemical powder extinguisher. Do not use water, foam, or carbon dioxide extinguishers.[2]

Conclusion

Sodium trimethoxyborohydride is a valuable, selective reducing agent for a range of organic transformations. Its milder reactivity compared to other complex metal hydrides allows for greater control and selectivity in the reduction of aldehydes, ketones, and esters. By following the detailed protocols and adhering to the necessary safety precautions outlined in this guide, researchers can effectively and safely utilize **sodium trimethoxyborohydride** in their synthetic endeavors.

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- To cite this document: BenchChem. [physical and chemical properties of sodium trimethoxyborohydride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b096778#physical-and-chemical-properties-of-sodium-trimethoxyborohydride]

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